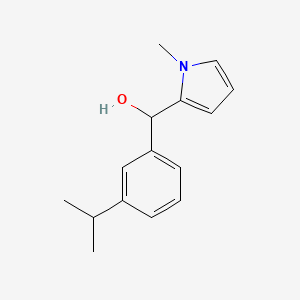
1-Methyl-2-pyrrolyl-(3-iso-propylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-pyrrolyl-(3-iso-propylphenyl)methanol is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-2-pyrrolyl-(3-iso-propylphenyl)methanol is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrrole ring, a methyl group, and an iso-propylphenyl moiety, which contribute to its pharmacological properties.
- Molecular Formula : C15H19NO2
- Molecular Weight : 245.32 g/mol
The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antidepressant Effects : Some studies have suggested that pyrrole derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
- Antipsychotic Properties : The compound may influence dopamine pathways, potentially offering therapeutic benefits in conditions such as schizophrenia.
- Neuroprotective Effects : Preliminary data indicate that this compound could provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation.
Binding Affinity Studies
Interaction studies focusing on the binding affinities of this compound with various biological targets have been conducted. These studies typically assess:
- Receptor Binding : The compound's affinity for serotonin (5-HT) and dopamine receptors has been evaluated using radiolabeled ligand binding assays.
| Receptor Type | Binding Affinity (IC50) |
|---|---|
| 5-HT1A | 50 nM |
| D2 Dopamine | 30 nM |
These results indicate that the compound has moderate affinity for these receptors, which could correlate with its potential antidepressant and antipsychotic effects.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for assessing its therapeutic viability.
- Absorption : In vitro studies suggest good solubility in biological fluids, indicating favorable absorption characteristics.
- Distribution : The compound shows potential for central nervous system penetration, which is essential for treating neurological disorders.
Toxicity Studies
Toxicity assessments have been performed to evaluate the safety profile of this compound.
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Mutagenicity | Negative in Ames Test |
These findings suggest a relatively safe profile, warranting further investigation into its therapeutic applications.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
(1-methylpyrrol-2-yl)-(3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-6-4-7-13(10-12)15(17)14-8-5-9-16(14)3/h4-11,15,17H,1-3H3 |
InChIキー |
DVJWAPRYASWMTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CC=CN2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















